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Compound of Interest

Compound Name: JNJ-28330835

Cat. No.: B1673012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective androgen receptor modulator

(SARM) JNJ-28330835 and the androgenic steroid testosterone, with a focus on their

respective effects on muscle and prostate tissues. The information presented is collated from

preclinical studies to assist in research and development endeavors.

Executive Summary
JNJ-28330835 is a nonsteroidal SARM designed to elicit the anabolic benefits of androgens in

muscle tissue while minimizing the androgenic effects on the prostate.[1][2] In contrast,

testosterone, the primary male sex hormone, exerts potent anabolic effects on muscle but also

stimulates prostate tissue, which can be a significant concern for long-term therapeutic use.

Preclinical data suggest that JNJ-28330835 exhibits a favorable tissue-selectivity profile,

promoting muscle growth with a concurrent reduction in prostate size in animal models.[1]

Quantitative Data Comparison
The following tables summarize the quantitative effects of JNJ-28330835 and testosterone on

key anabolic and androgenic markers in rats. It is important to note that a direct head-to-head

study under identical conditions was not available in the public domain. The data presented is a

compilation from separate studies and should be interpreted with consideration of potential

variations in experimental design. To provide a clearer comparative context, data for another
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well-characterized SARM, Enobosarm (Ostarine), is also included where a direct comparison

with testosterone was available.

Table 1: Effects on Levator Ani Muscle (Anabolic Activity)

Compound Species/Model Dose
Change in
Levator Ani
Muscle Weight

Citation

JNJ-28330835
Orchidectomized

Rats
10 mg/kg

Maximal

stimulation of

growth

[1]

Testosterone

Propionate

Castrated Male

Rats

0.15 mg/day

(ED50)

104% of intact

controls

(maximal)

[3]

Enobosarm

(Ostarine)

Castrated Male

Rats

0.03 mg/day

(ED50)

136% of intact

controls

(maximal)

[3]

Table 2: Effects on Prostate Weight (Androgenic Activity)

Compound Species/Model Dose
Change in
Prostate
Weight

Citation

JNJ-28330835 Intact Rats 10 mg/kg ~30% reduction [1]

Testosterone

Propionate

Castrated Male

Rats

0.13 mg/day

(ED50)

121% of intact

controls

(maximal)

[3]

Testosterone

Propionate

Male Sprague-

Dawley Rats

Daily injections

for 2 weeks

Two-fold

increase
[4]

Enobosarm

(Ostarine)

Castrated Male

Rats
-

51% of intact

controls

(maximal)

[3]
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Experimental Protocols
The preclinical assessment of anabolic and androgenic activities of compounds like JNJ-
28330835 and testosterone is commonly performed using the Hershberger Bioassay.[5][6][7][8]

Objective: To determine the anabolic and androgenic potential of a test substance in a

castrated male rat model.

Methodology:

Animal Model: Peripubertal male rats are surgically castrated (orchidectomized) to minimize

endogenous androgen levels.[5] A post-surgery recovery period of at least seven days is

allowed for the androgen-dependent tissues to regress.[5]

Dosing: The test compound is administered daily for a period of 10 consecutive days.[5][8]

Administration can be via oral gavage or subcutaneous injection.[9]

Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized,

and key androgen-responsive tissues are carefully dissected and weighed.[8]

Endpoints:

Anabolic activity is primarily assessed by the wet weight of the levator ani muscle.[5]

Androgenic activity is assessed by the wet weights of the ventral prostate and seminal

vesicles.[5]

Controls: A vehicle control group (castrated, no treatment) and a positive control group (e.g.,

testosterone propionate) are included in the study for comparison.[9]

Preparation
Treatment Phase Analysis

Peripubertal Male Rats Orchidectomy 7-Day Recovery 10-Day Daily Dosing

Treatment Groups:
- Vehicle Control

- Testosterone (Positive Control)
- JNJ-28330835

Necropsy (24h post-last dose) Dissection of Target Tissues

Weighing of:
- Levator Ani Muscle

- Prostate
- Seminal Vesicles
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Click to download full resolution via product page

Figure 1: General workflow of the Hershberger Bioassay.

Signaling Pathways
The differential effects of JNJ-28330835 and testosterone stem from their distinct interactions

with the androgen receptor (AR) and the subsequent downstream signaling cascades in

different tissues.

Testosterone Signaling in Skeletal Muscle (Anabolic Effects):

Testosterone promotes muscle hypertrophy through both genomic and non-genomic actions of

the AR. The canonical pathway involves the activation of the PI3K/Akt/mTOR signaling

cascade, a key regulator of protein synthesis.
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Figure 2: Testosterone-mediated anabolic signaling in muscle.
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Testosterone Signaling in the Prostate (Androgenic Effects):

In the prostate, testosterone is converted to the more potent androgen, dihydrotestosterone

(DHT). DHT binds to the AR, leading to the transcription of genes that promote cell proliferation

and growth.
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Figure 3: Testosterone-mediated androgenic signaling in the prostate.
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JNJ-28330835 Tissue-Selective Signaling:

JNJ-28330835's tissue selectivity is attributed to its unique interaction with the AR. It is

hypothesized that JNJ-28330835 induces a specific AR conformation that favors the

recruitment of co-activators in muscle tissue, leading to an anabolic response. Conversely, in

the prostate, this conformation may lead to the recruitment of co-repressors or have a partial

agonist/antagonist effect, thereby not stimulating or even inhibiting prostate cell proliferation.

JNJ-28330835

AR in Muscle AR in Prostate

Co-activators

 recruits

Co-repressors / 
Partial Agonism

 recruits

Anabolic Response

 leads to

No/Reduced Androgenic Response

 leads to

Click to download full resolution via product page

Figure 4: Hypothesized tissue-selective mechanism of JNJ-28330835.

Conclusion
The available preclinical evidence indicates that JNJ-28330835 functions as a potent anabolic

agent in muscle tissue while exhibiting a prostate-sparing profile. This contrasts with

testosterone, which demonstrates robust anabolic and androgenic effects. The tissue selectivity

of JNJ-28330835 presents a promising avenue for the development of therapies for muscle

wasting conditions where the androgenic side effects of traditional steroids are a limiting factor.
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Further research, including direct comparative clinical trials, is necessary to fully elucidate the

relative efficacy and safety of JNJ-28330835 in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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